2-METHOXY-4-{6-(TRIFLUOROMETHYL)-2-[5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-4-PYRIMIDINYL}PHENYL METHYL ETHER
Overview
Description
2-METHOXY-4-{6-(TRIFLUOROMETHYL)-2-[5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-4-PYRIMIDINYL}PHENYL METHYL ETHER is a complex organic compound characterized by the presence of multiple functional groups, including methoxy, trifluoromethyl, pyrazolyl, and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-{6-(TRIFLUOROMETHYL)-2-[5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-4-PYRIMIDINYL}PHENYL METHYL ETHER typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds, such as pyrazole and pyrimidine derivatives, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include trifluoromethylating agents, methoxy reagents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-{6-(TRIFLUOROMETHYL)-2-[5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-4-PYRIMIDINYL}PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or acids, while substitution reactions may introduce new functional groups into the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-{6-(TRIFLUOROMETHYL)-2-[5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-4-PYRIMIDINYL}PHENYL METHYL ETHER would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other trifluoromethylated pyrazole and pyrimidine derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.
Uniqueness
The uniqueness of 2-METHOXY-4-{6-(TRIFLUOROMETHYL)-2-[5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-4-PYRIMIDINYL}PHENYL METHYL ETHER lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other related compounds.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)pyrazol-1-yl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6N4O2/c1-28-11-4-3-9(7-12(11)29-2)10-8-13(16(18,19)20)26-15(25-10)27-14(5-6-24-27)17(21,22)23/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMQEKGZKOITJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3C(=CC=N3)C(F)(F)F)C(F)(F)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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